Laurolactam

Polymer Science Material Selection Hygroscopic Properties

Procure Laurolactam (CAS 947-04-6), the essential C12 lactam monomer, for applications where standard PA6 fails. Laurolactam-derived PA12 delivers <0.8% water absorption, preventing the dimensional instability and hydrolysis that plague PA6 in wet or chemical environments. It is the mandated material for SAE J2260 automotive tubing and excels in SLS 3D printing due to its broad sintering window and minimal warping. Choose laurolactam for chemically resistant, dimensionally stable, and low-temperature-ductile polyamide components.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS No. 947-04-6
Cat. No. B145868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaurolactam
CAS947-04-6
Synonyms1.2-Aminododecanoic acid lactam, Lauryl lactam
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESC1CCCCCC(=O)NCCCCC1
InChIInChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14)
InChIKeyJHWNWJKBPDFINM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
VIRTUALLY INSOL IN WATER

Structure & Identifiers


Interactive Chemical Structure Model





Laurolactam (CAS 947-04-6) for Nylon-12 and Engineering Copolyamide Monomer Sourcing


Laurolactam (ω-dodecalactam, CAS 947-04-6) is a 13-membered macrocyclic lactam and the essential monomer for synthesizing Polyamide 12 (PA12, Nylon-12) and various 6/12 copolyamides [1]. This colorless solid, with a molecular weight of 197.32 g/mol and melting point of 150-153°C , undergoes ring-opening polymerization (typically anionic or hydrolytic) to yield engineering thermoplastics characterized by long aliphatic (C12) segments [2]. Its procurement is specific to applications demanding the unique property profile of these long-chain polyamides, which cannot be replicated by shorter-chain analogs.

Why Caprolactam (Nylon-6 Monomer) Cannot Substitute Laurolactam in Critical Applications


While both laurolactam and ε-caprolactam are cyclic amide monomers for polyamide synthesis, substituting one for the other fundamentally alters polymer architecture and performance. Laurolactam's 12-carbon backbone yields a polymer (PA12) with a significantly lower amide group density compared to polymers derived from the 6-carbon ε-caprolactam (PA6) [1]. This structural difference directly governs key material properties. For instance, PA12 exhibits water absorption of ~0.2-0.8%, while PA6 can absorb up to 3-9.5%, leading to severe dimensional instability and compromised mechanical integrity in PA6 in humid or wet environments [2]. Consequently, laurolactam cannot be interchanged with caprolactam in applications requiring low moisture uptake, high dimensional stability, or superior chemical resistance [3]. The quantitative evidence below confirms these performance gaps.

Quantitative Evidence: Laurolactam Differentiation from Comparators (Caprolactam, PA6, PA6/12)


Water Absorption: Laurolactam-Based PA12 Exhibits up to 15× Lower Moisture Uptake than PA6

Polyamide 12 (PA12), polymerized from laurolactam, demonstrates a water absorption rate of 0.2-0.8% by weight. In contrast, the caprolactam-derived Polyamide 6 (PA6) exhibits a significantly higher water absorption rate, typically ranging from 3.0% to 9.5% under similar conditions . This quantifiable difference, up to a 15× reduction in moisture uptake for laurolactam-based polymers, is a direct consequence of the lower amide group density per unit chain length. A systematic study of Nylon 6/12 copolymers further confirmed that water absorption decreases proportionally as the laurolactam content in the copolymer increases [1].

Polymer Science Material Selection Hygroscopic Properties

Polymer Thermal Profile: Laurolactam-Based PA12 Yields a Lower Melting Point (Tm) and Broader Service Window than PA6

The polymer derived from laurolactam, PA12, exhibits a melting temperature (Tm) of 178-180°C. This is approximately 40°C lower than the Tm of caprolactam-derived PA6, which is typically around 220°C [1]. A study on Nylon 6/12 copolymers confirmed that increasing the laurolactam content systematically depresses both the degree of crystallinity and the melting temperature of the resulting copolymer [2]. Despite the lower Tm, PA12 maintains excellent low-temperature impact resistance and ductility down to -70°C and offers a short-term service temperature up to 150°C [3], providing a broader effective operating window.

Thermal Analysis Polymer Processing Engineering Plastics

Polymerization Kinetics: Laurolactam Requires Higher Activation Temperatures (260-300°C) than Caprolactam, Influencing Process Design

The ring-opening polymerization (ROP) of laurolactam to form PA12 is industrially conducted at temperatures of 260-300°C [1]. This is significantly higher than the typical anionic polymerization of caprolactam to form PA6, which can proceed at temperatures as low as 130-160°C [2]. While requiring more robust process equipment, this higher thermal threshold for laurolactam polymerization is an established and scalable commercial route (e.g., monomer casting) and is offset by the superior properties of the resulting PA12 polymer. Studies on copolymerization show that reaction parameters must be carefully controlled to manage the differing kinetics of the two monomers [3].

Reaction Kinetics Process Engineering Ring-Opening Polymerization

Hydrolytic and Chemical Stability: PA12 Derived from Laurolactam Shows Superior Resistance to Hydrolysis and Solvents Compared to PA6

Polymers based on laurolactam (PA12) exhibit excellent resistance to hydrolysis, as well as to a wide range of chemicals including oils, greases, fuels, salts, acids, and alkalis [1]. This performance is markedly superior to that of PA6, which is more susceptible to hydrolytic degradation and swelling in these environments due to its higher amide group density and greater moisture absorption [2]. The long hydrocarbon segments derived from laurolactam confer a polyolefin-like character to PA12, reducing its affinity for polar solvents and enhancing its barrier properties. This intrinsic resistance is a key differentiator and is the basis for its classification as 'Hydrolysis Resistant' in technical datasheets [3].

Chemical Resistance Hydrolysis Stability Material Durability

Definitive Laurolactam Application Scenarios Based on Differential Performance Data


Automotive Fluid Handling Systems (Fuel, Brake, and Hydraulic Lines)

This scenario leverages laurolactam-derived PA12's quantitatively superior resistance to hydrocarbons, low water absorption (0.2-0.8%), and excellent low-temperature ductility (-70°C) . These properties ensure dimensional stability and prevent embrittlement or swelling when in constant contact with aggressive fuels and lubricants under a wide range of thermal conditions. In contrast, a PA6 component in the same application would experience significant swelling (3-9.5% water absorption) and potential hydrolysis, leading to premature failure. This makes laurolactam-based PA12 the specified material for high-performance automotive tubing per industry standards like SAE J2260 [1].

High-Performance Additive Manufacturing (Selective Laser Sintering, SLS)

The distinct thermal profile of laurolactam-based PA12—specifically its lower melting point (~178°C) and broad sintering window—makes it the dominant powder material for SLS 3D printing [2]. The narrow melt transition of PA12 minimizes thermal distortion (warping) during printing, a critical advantage over materials like PA6 which exhibit higher melt temperatures and more pronounced warping due to moisture absorption. Furthermore, the excellent chemical resistance and biocompatibility of the printed PA12 parts allow for direct use in functional prototypes and end-use production parts, including medical devices [3].

Precision Electrical and Electronic Connectors and Cable Jacketing

For electrical connectors and cable jackets exposed to variable humidity and temperature, the exceptional dimensional stability of laurolactam-based polymers is paramount. With water absorption as low as 0.2%, PA12 components maintain their precise geometry and dielectric properties even in high-humidity environments, preventing short circuits and signal degradation . This is in stark contrast to PA6, whose higher moisture uptake causes swelling that can compromise connector fits and alter electrical characteristics. This reliable performance justifies the selection and procurement of laurolactam for high-reliability electrical applications [4].

Medical Device Tubing and Components (Catheters, Balloons)

Laurolactam-based PA12 is widely used in medical applications due to its unique combination of flexibility, kink resistance, and biocompatibility [5]. Its low moisture absorption ensures that dimensions and mechanical properties remain stable during sterilization (e.g., autoclaving, EtO) and within the humid environment of the body. The material's chemical resistance is also crucial for withstanding exposure to bodily fluids and pharmaceuticals. While PA6 may offer higher initial stiffness, its tendency to absorb moisture and become less dimensionally stable in vivo makes laurolactam the preferred choice for critical medical tubing and implantable components [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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